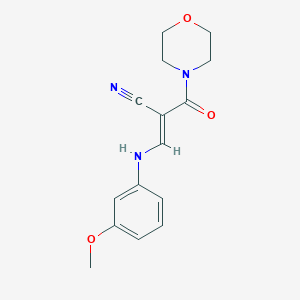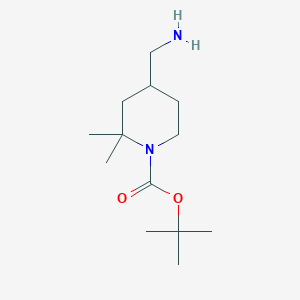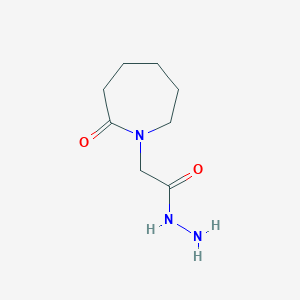
(E)-3-((3-methoxyphenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(E)-3-((3-methoxyphenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile" is a derivative of acrylonitrile, which is a key monomer in polymer chemistry. The structure of the compound suggests that it contains a methoxyphenyl group, an amino group, and a morpholine ring attached to an acrylonitrile moiety. This type of compound could potentially have interesting chemical properties and reactivity due to the presence of multiple functional groups.
Synthesis Analysis
The synthesis of related acrylonitrile derivatives has been explored in the literature. For instance, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate (ECMC) has been used to initiate the diradical polymerization of acrylonitrile at elevated temperatures, suggesting that similar compounds could be synthesized through radical mechanisms . Additionally, α-methoxy acrylonitriles, which are structurally related to the compound , can be obtained from aldehydes and ketones and further react with sodium azide to give azido nitrates, leading to α-amino acids after further transformations . These methods could potentially be adapted to synthesize the target compound by incorporating the appropriate morpholine and methoxyphenyl substituents.
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives can be complex, with the possibility of existing in different isomeric forms. For example, the E and Z isomers of a dimethoxyphenyl acrylonitrile compound have been separated and their crystal structures determined using X-ray diffraction . This indicates that the molecular structure of "(E)-3-((3-methoxyphenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile" could also be analyzed using similar techniques to confirm the configuration and understand the spatial arrangement of its functional groups.
Chemical Reactions Analysis
Acrylonitrile and its derivatives are known to undergo various chemical reactions, particularly polymerization. The diradical polymerization initiated by ECMC is an example of how acrylonitrile can be polymerized, and this could be relevant for the compound . The presence of an amino group and a morpholine ring could also introduce additional reactivity, such as participation in nucleophilic addition reactions or the formation of coordination complexes with metals.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylonitrile derivatives are influenced by their molecular structure. The kinetic equation and apparent activation energy for the polymerization of acrylonitrile initiated by ECMC provide insights into the reactivity and stability of these compounds . The crystal structures of E and Z isomers of a related compound provide information on the solid-state properties, such as crystal packing and intermolecular interactions . These properties are crucial for understanding the behavior of the compound under different conditions and for predicting its potential applications.
Wissenschaftliche Forschungsanwendungen
Photoinitiators for Ultraviolet-curable Pigmented Coatings
Copolymers containing morpholine and acrylonitrile derivatives have been investigated for their potential as photoinitiators in ultraviolet (UV)-curable coatings. These systems demonstrate synergistic effects in activity compared to their homopolymer counterparts, suggesting their utility in UV-curable pigmented formulations, where they can enhance the efficiency of the curing process under specific UV light conditions (Angiolini et al., 1997).
Synthesis of Azolo[1,5-a]pyrimidin-7-amines
Research into the condensation reactions of aminoazoles with acrylonitrile derivatives, including morpholine-4-carbonyl acrylonitrile, has led to the synthesis of azolo[1,5-a]pyrimidin-7-amines. This work showcases the compound's role in generating a series of compounds with potential applications in medicinal chemistry and drug discovery (Gazizov et al., 2019).
Catalytic Studies and Acetylcholinesterase Inhibition
A focused library of (Z)-acrylonitrile analogues synthesized through Knoevenagel condensation demonstrates significant potential in the study of catalytic mechanisms and acetylcholinesterase (AChE) inhibition. This research highlights the critical role of the methoxy group in enhancing AChE inhibition, opening avenues for the development of new therapeutic agents for diseases related to AChE dysfunction (Parveen et al., 2014).
Biocatalytic Hydrolysis Studies
The utility of β-aminonitriles, closely related to the structure of interest, in biocatalytic reactions has been explored, particularly in the hydrolysis of these compounds to amides using Rhodococcus rhodochrous. This research showcases the enzyme's enantioselectivity, which could be leveraged in the synthesis of optically active pharmaceuticals (Chhiba et al., 2012).
Synthesis and Characterization of Pyrazolo[1,5-a]pyrimidine Derivatives
The reaction of morpholine-4-carbonyl acrylonitrile derivatives with hydrazine hydrate in ethanol has been utilized to synthesize pyrazolo[1,5-a]pyrimidine derivatives. This synthesis and the subsequent investigation of the cytotoxic activities of these compounds underscore their potential in the development of new anticancer agents (Hassan et al., 2014).
Eigenschaften
IUPAC Name |
(E)-3-(3-methoxyanilino)-2-(morpholine-4-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-14-4-2-3-13(9-14)17-11-12(10-16)15(19)18-5-7-21-8-6-18/h2-4,9,11,17H,5-8H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLYDAYKUHZEQC-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC=C(C#N)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N/C=C(\C#N)/C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((3-methoxyphenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2529325.png)


![5-[2-(1-Boc-4-piperidyl)-2-oxoethyl]-5H-imidazo[5,1-a]isoindole](/img/structure/B2529328.png)
![ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529329.png)




![N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2529336.png)
